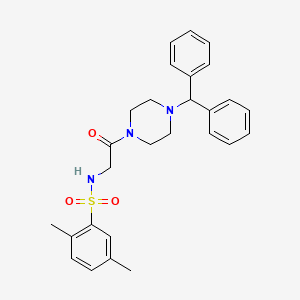

N-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)-2,5-dimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl]-2,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N3O3S/c1-21-13-14-22(2)25(19-21)34(32,33)28-20-26(31)29-15-17-30(18-16-29)27(23-9-5-3-6-10-23)24-11-7-4-8-12-24/h3-14,19,27-28H,15-18,20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQDDYWTWRNNTTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of N-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)-2,5-dimethylbenzenesulfonamide is human carbonic anhydrase (hCA) . Carbonic anhydrases are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and proton ions. They play a crucial role in many physiological and pathological processes, including pH and CO2 regulation, electrolyte secretion, gluconeogenesis, lipogenesis, bone resorption, and tumorigenicity.

Mode of Action

This compound acts as an effective inhibitor of hCA, specifically the isoforms hCA II and hCA VII. It is designed using the tail approach, with the acetamide moiety as a linker and the benzhydrylpiperazine group as a tail. The inhibitor is stabilized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II. This points out the conformational flexibility of the linker and the tail length as fundamental features to establish significant differences in the number of favorable enzyme/inhibitor interactions and consequently in the inhibition selectivity against the two hCA isoforms.

Biochemical Pathways

The inhibition of hCA VII by this compound affects the bicarbonate gradient, which results in the efflux of HCO3- ions through GABA A receptors. This promotes neuronal excitation, establishing a GABAergic transmission functionally excitatory. Moreover, hCA VII has been proposed to play a role in the control of neuropathic pain, thus suggesting that its inhibition may represent a novel pharmacologic mechanism for the treatment of this pathology.

Biochemical Analysis

Biochemical Properties

This compound interacts with hCA, specifically the ubiquitous hCA II and the brain-associated hCA VII. The compound is stabilized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II. This points out the conformational flexibility of the linker and the tail length as fundamental features to establish significant differences in the number of favorable enzyme/inhibitor interactions.

Cellular Effects

The effects of N-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)-2,5-dimethylbenzenesulfonamide on cells are largely due to its inhibitory action on hCA. hCA VII, for instance, is mainly expressed in some brain tissues, such as the cortex, hippocampus, and thalamus regions. It promotes neuronal excitation, establishing a GABAergic transmission functionally excitatory, supplying the bicarbonate gradient that results in the efflux of HCO3− ions through GABA A receptors.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the active site of hCA, inhibiting its activity. The compound is designed with an acetamide moiety as a linker and the benzhydrylpiperazine group as a tail. This design allows it to form a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II.

Biological Activity

N-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)-2,5-dimethylbenzenesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a benzhydryl piperazine moiety connected to a sulfonamide group, which is known for its diverse biological activities.

1. Inhibition of Carbonic Anhydrase

Research has indicated that derivatives of benzhydrylpiperazine can act as effective inhibitors of human carbonic anhydrases (hCAs), particularly hCA II and hCA VII. These enzymes are crucial for various physiological processes, including acid-base balance and respiration. The inhibition mechanism involves the formation of stable complexes with the enzyme active sites, leading to reduced enzymatic activity .

2. Antitumor Activity

In vitro studies have demonstrated that compounds similar to this compound exhibit significant antitumor properties. Specifically, testing on human lung cancer cell lines (A549, HCC827, and NCI-H358) showed that certain derivatives could inhibit cell proliferation effectively. The compounds were evaluated using MTS cytotoxicity assays and BrdU proliferation assays .

3. Antimicrobial Activity

The compound's structural analogs have also been assessed for antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated promising antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Synthesis

The synthesis of this compound involves several steps:

- Formation of Benzhydrylpiperazine : The initial step typically involves the reaction of piperazine derivatives with benzhydryl halides.

- Sulfonamide Formation : The piperazine derivative is then reacted with sulfonyl chlorides to introduce the sulfonamide functionality.

- Final Modifications : Additional modifications may be performed to achieve the desired substitution patterns on the benzene rings.

Case Studies and Research Findings

Scientific Research Applications

Chemical Structure and Synthesis

The compound is characterized by a sulfonamide group connected to a piperazine moiety, which has been shown to enhance its pharmacological properties. The synthesis of this compound typically involves the reaction of 4-benzhydrylpiperazine with appropriate sulfonyl chlorides under suitable conditions to yield the desired sulfonamide derivative.

Antimicrobial Properties

Research indicates that sulfonamide derivatives, including N-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)-2,5-dimethylbenzenesulfonamide, exhibit significant antimicrobial activity. A study evaluated the antimicrobial effects of various synthesized benzhydryl piperazine-coupled nitrobenzenesulfonamide hybrids, demonstrating their efficacy against both Gram-positive and Gram-negative bacterial strains .

| Compound | MIC (µM) | Activity |

|---|---|---|

| 5d | 1.27 | Antibacterial |

| 5e | 1.43 | Antibacterial |

| 5f | 2.60 | Antifungal |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from this structure were tested against human colorectal carcinoma cells (HCT116), showing IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil (5-FU) .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 5.85 | HCT116 |

| Compound B | 4.53 | HCT116 |

| 5-FU | 9.99 | HCT116 |

Case Study 1: Antimicrobial Evaluation

In a study published in Pharmaceuticals, researchers synthesized a series of benzhydryl piperazine derivatives and evaluated their antimicrobial properties using standard broth microdilution methods. The results indicated that certain derivatives had potent activity against resistant strains of bacteria, suggesting their potential use in treating infections caused by multidrug-resistant organisms .

Case Study 2: Anticancer Screening

Another significant investigation focused on the anticancer potential of this compound class. The study employed various cancer cell lines to assess cytotoxicity and found that specific derivatives not only inhibited cell proliferation but also induced apoptosis in cancer cells, thereby highlighting their therapeutic promise in oncology .

Conclusion and Future Directions

This compound demonstrates considerable promise in both antimicrobial and anticancer applications. Further research is warranted to explore its full therapeutic potential and optimize its efficacy through structural modifications.

Future studies should focus on:

- Detailed mechanistic studies to elucidate action pathways.

- In vivo evaluations to assess pharmacokinetics and toxicity profiles.

- Development of formulations for enhanced bioavailability.

This compound represents a valuable addition to the arsenal of therapeutic agents targeting complex diseases such as infections and cancer, warranting continued investigation in medicinal chemistry research.

Chemical Reactions Analysis

Synthetic Preparation and Key Functional Group Reactivity

The compound is synthesized via nucleophilic substitution between 2,5-dimethylbenzenesulfonamide derivatives and a benzhydrylpiperazine-containing alkylating agent. Key steps include:

-

Alkylation : Reaction of 2-chloroacetamide intermediates with 4-benzhydrylpiperazine under basic conditions (e.g., K₂CO₃ in DMF) to form the piperazinyl-2-oxoethyl linkage.

-

Sulfonamide Formation : Condensation of sulfonyl chlorides with secondary amines, typically in dichloromethane or THF with triethylamine as a base .

Table 1: Representative Synthetic Conditions

| Reaction Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Piperazine Alkylation | K₂CO₃, DMF, 80°C, 12h | ~65% | |

| Sulfonamide Coupling | Et₃N, CH₂Cl₂, 0°C → RT | ~72% |

Hydrolysis and Stability

The sulfonamide group exhibits stability under acidic and neutral conditions but undergoes hydrolysis in strong bases:

Substitution and Condensation Reactions

The 2-oxoethyl linker and piperazine nitrogen atoms participate in further functionalization:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) at the piperazine nitrogen under anhydrous conditions.

-

Glyoxal Condensation : In H₂SO₄-acetonitrile mixtures, the sulfonamide group condenses with glyoxal to form hydrazine-like adducts, as observed in structurally related compounds .

Table 2: Condensation Reaction Outcomes (Analogous Systems)

| Reactant | Conditions | Major Product | Reference |

|---|---|---|---|

| Glyoxal | 30–63% H₂SO₄, RT | N,N’-Bis-sulfonamidoethane | |

| Formaldehyde | 80% H₂SO₄, 2h | Tris-sulfonyltriazinane |

Oxidation and Reduction

-

Oxidation : The benzhydryl (diphenylmethyl) group is resistant to mild oxidants (e.g., H₂O₂) but may degrade under strong oxidative conditions (e.g., KMnO₄).

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the benzhydryl group to diphenylmethane, altering the compound’s pharmacokinetic properties.

Unresolved Questions and Research Gaps

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing vs.

- Bulk and Steric Effects : The naphthalene group in compound 3B increases steric hindrance, likely affecting receptor binding kinetics compared to the smaller benzenesulfonamide moiety in the target compound.

Physicochemical Properties

Key Observations :

- Melting Points : The target compound exhibits a higher melting point (207–210°C) than nitro-substituted analogue 4d (182–185°C), suggesting stronger intermolecular forces (e.g., van der Waals interactions) due to methyl groups .

- Synthetic Yields : Yields vary significantly (10–45%), with the target compound’s lower yield (10%) attributed to steric challenges during sulfonamide coupling .

Spectral and Analytical Data

¹H NMR Comparison:

Key Observations :

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)-2,5-dimethylbenzenesulfonamide while minimizing by-product formation?

- Methodology : Utilize statistical Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. For example, fractional factorial designs can reduce the number of trials while accounting for interactions between variables. Post-synthesis purification via flash column chromatography (as in ) or recrystallization can isolate the target compound from by-products. Monitor reaction progress using HPLC or TLC to track intermediates .

Q. What methods are recommended for characterizing the structural stability of this compound under varying pH conditions?

- Methodology : Conduct accelerated stability studies by exposing the compound to buffered solutions at pH 1–13 and analyzing degradation products via LC-MS. Use spectroscopic techniques (e.g., FTIR, NMR) to detect structural changes, particularly in the sulfonamide group, which may hydrolyze under extreme pH (). X-ray crystallography (e.g., as in ) can confirm bond integrity in crystalline forms .

Q. How should in vitro bioactivity assays be designed to evaluate the compound’s pharmacological potential?

- Methodology : Employ dose-response assays with cell lines relevant to the target disease (e.g., cancer, neurological disorders). Include positive/negative controls and replicate experiments to ensure statistical validity. For receptor-binding studies, use radioligand displacement assays or surface plasmon resonance (SPR) to quantify affinity. Structural analogs in and provide precedents for bioactivity testing frameworks .

Advanced Research Questions

Q. How should researchers address contradictory data regarding the compound’s reactivity in different solvent systems?

- Methodology : Perform solvent parameter mapping using Kamlet-Taft or Hansen solubility parameters to correlate reactivity with solvent polarity, hydrogen-bonding, and polarizability. Validate findings with quantum mechanical calculations (e.g., DFT) to model transition states. Replicate experiments under controlled humidity/temperature to isolate solvent effects ( ) .

Q. What advanced computational modeling approaches are suitable for predicting the compound’s interactions with biological targets?

- Methodology : Combine molecular docking (e.g., AutoDock Vina) with MD simulations (e.g., GROMACS) to predict binding modes and residence times. Use COMSOL Multiphysics ( ) to simulate diffusion kinetics across membranes. Validate predictions with experimental IC50 values from bioassays () .

Q. Are there mechanistic studies elucidating the compound’s degradation pathways under thermal stress?

- Methodology : Apply thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures. Use GC-MS or MALDI-TOF to profile degradation products. Kinetic studies (e.g., Arrhenius plots) can model degradation rates, while isotopic labeling (e.g., ²H/¹³C) traces bond cleavage pathways () .

Q. How can multi-objective optimization strategies balance the compound’s synthesis efficiency and bioactivity?

- Methodology : Implement response surface methodology (RSM) to simultaneously optimize yield, purity, and bioactivity. Define constraints (e.g., reaction time ≤24 hrs, IC50 ≤10 µM) and use Pareto front analysis to identify trade-offs. Machine learning algorithms (e.g., random forests) can predict optimal synthesis-bioactivity relationships from historical data ( ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.